Brompromazine HCl

説明

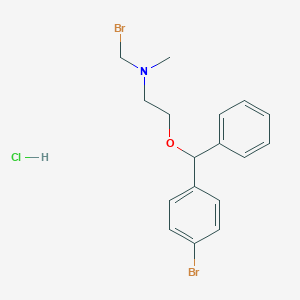

Bromazine Hydrochloride (CAS 1808-12-4) is a brominated phenothiazine derivative, structurally characterized by a phenothiazine core substituted with a bromine atom at position 2 and a dimethylaminopropyl side chain (Figure 1). Regulatory standards and analytical certificates for Bromazine Hydrochloride are acknowledged globally, ensuring its quality in manufacturing and research .

特性

分子式 |

C17H20Br2ClNO |

|---|---|

分子量 |

449.6 g/mol |

IUPAC名 |

N-(bromomethyl)-2-[(4-bromophenyl)-phenylmethoxy]-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C17H19Br2NO.ClH/c1-20(13-18)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;/h2-10,17H,11-13H2,1H3;1H |

InChIキー |

XPSGGWSOMYAOOO-UHFFFAOYSA-N |

正規SMILES |

CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CBr.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Brompromazine Hydrochloride involves several steps. One common method includes the reaction of 2-bromo-10H-phenothiazine with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, Brompromazine Hydrochloride is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product . The compound is then purified using techniques such as crystallization and chromatography .

化学反応の分析

Photolytic and Photocatalytic Degradation

Under UV(A) and visible light, Chlorpromazine undergoes distinct degradation pathways depending on oxygen availability:

Aerobic Conditions (O₂ present):

-

Primary Pathway : Hydroxyl radical (- OH)-mediated oxidation.

-

Key Products :

-

Hydroxylated derivatives (m/z 335, 351, 317) formed via aromatic hydroxylation.

-

Sulfoxides (e.g., chlorpromazine sulfoxide) via S-oxidation.

-

-

Mechanism :

-

Anaerobic Conditions (O₂ absent):

-

Primary Pathway : Electron-mediated reduction.

Metabolic Pathways

Chlorpromazine HCl is extensively metabolized in the liver and kidneys:

-

Primary Metabolites :

Metabolite Structural Modification Norchlorpromazine N-demethylation of side chain Chlorpromazine N-oxide N-oxidation 3-Hydroxychlorpromazine Aromatic hydroxylation at C3 7-Hydroxychlorpromazine Aromatic hydroxylation at C7 -

Excretion : 20% as unconjugated metabolites (e.g., sulfoxides, N-oxides), 80% as glucuronides .

Degradation in Aqueous Solutions

Sterilization and storage of Chlorpromazine HCl injections lead to two degradation routes:

-

Route 1 (Non-opalescent solutions) :

-

Product : Chlorpromazine sulfoxide (via S-oxidation).

-

-

Route 2 (Opalescent solutions) :

Thermal Decomposition

Heating Chlorpromazine HCl releases toxic gases:

Critical Data Gaps for Brompromazine

While Chlorpromazine’s reactivity is well-documented, no peer-reviewed data on Brompromazine HCl’s specific reactions were identified in the provided sources. Key inferences for brominated analogs might include:

-

Enhanced photostability due to bromine’s lower electronegativity vs. chlorine.

-

Altered metabolic pathways (e.g., CYP enzyme selectivity).

-

Potential differences in degradation kinetics.

Recommendations for Further Research

To address the brominated analog:

-

Consult specialized databases (e.g., Reaxys, SciFinder) for bromine-specific studies.

-

Investigate bromine’s impact on reaction thermodynamics using computational chemistry.

-

Validate inferred pathways experimentally via LC-MS and NMR.

科学的研究の応用

Brompromazine Hydrochloride is widely used in scientific research due to its unique chemical properties . Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving protein interactions.

Medicine: Investigated for its potential therapeutic effects and used in drug development.

Industry: Utilized in the production of various chemical products and intermediates.

作用機序

The mechanism of action of Brompromazine Hydrochloride involves its interaction with specific molecular targets in the body . It acts as an antagonist on different postsynaptic receptors, including dopaminergic and serotonergic receptors . This interaction leads to various physiological effects, such as the modulation of neurotransmitter activity and the inhibition of certain cellular pathways .

類似化合物との比較

Chlorpromazine Hydrochloride (CAS 69-09-0)

Chlorpromazine Hydrochloride, a well-known antipsychotic, shares the phenothiazine backbone but substitutes bromine with chlorine at position 2. Key differences include:

- Molecular Formula : C₁₇H₁₉ClN₂S·HCl (Chlorpromazine HCl) vs. C₁₇H₁₉BrN₂S·HCl (Bromazine HCl).

- Pharmacological Profile : Chlorpromazine is widely used for schizophrenia and nausea, with documented impurities such as Chlorpromazine Sulfoxide (Impurity A, CAS 969-99-3) and a dihydrochloride derivative (Impurity B) .

- Analytical Methods : Chlorpromazine HCl is quantified via oxidation with sodium nitrite in sulfanilic acid medium using flow injection analysis (FIA), achieving high precision and accuracy .

Promazine Hydrochloride

It is used as an antipsychotic and veterinary standard, with pharmacopeial references (USP/EP) ensuring quality .

MCN-6186 HCl (CAS 119615-65-5)

This non-phenothiazine compound (C₂₈H₃₂ClNO₃) features a complex structure with methoxy and styryl groups.

Data Tables: Comparative Analysis

Research Findings and Pharmacological Insights

- Halogen Impact : Bromine’s larger atomic radius and lipophilicity in Bromazine HCl may enhance blood-brain barrier penetration compared to Chlorpromazine’s chlorine, though evidence on efficacy or toxicity is absent .

- Impurity Profiles : Chlorpromazine HCl has well-characterized impurities (e.g., sulfoxides), critical for regulatory compliance . Bromazine’s impurities remain undocumented, highlighting a research gap .

- Analytical Techniques: Chlorpromazine’s quantification via FIA underscores the need for robust methods for halogenated phenothiazines, which could extend to Bromazine with modifications .

Q & A

Q. How can researchers ensure reproducibility in Brompromazine HCl synthesis protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。